molecular formula C15H20INO B10839554 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one

1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one

Cat. No.: B10839554
M. Wt: 357.23 g/mol
InChI Key: QXBWECFEEZMKTN-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is an organic compound that belongs to the class of substituted cathinones It is characterized by the presence of an iodophenyl group attached to a pyrrolidinyl-pentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 4-iodobenzaldehyde with pyrrolidine and a suitable ketone. One common method includes the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . The resulting product undergoes further purification steps to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with specific molecular targets within the body. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Uniqueness: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is unique due to its combination of the iodophenyl group with the pyrrolidinyl-pentanone structure. This unique combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C15H20INO

Molecular Weight

357.23 g/mol

IUPAC Name

1-(4-iodophenyl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H20INO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3

InChI Key

QXBWECFEEZMKTN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)I)N2CCCC2

Origin of Product

United States

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